3-Chloro-4-(2-methoxyethoxy)aniline
Description
Contextual Significance of Substituted Aniline (B41778) Derivatives in Organic Synthesis
Substituted anilines are foundational materials in the synthesis of a wide range of organic compounds. chemicalbook.com Their versatility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. These compounds are crucial precursors for the production of pharmaceuticals, agrochemicals, dyes, and polymers. In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules. The nature and position of the substituents on the aniline ring can significantly influence the pharmacological activity, metabolic stability, and pharmacokinetic properties of the final drug product. Therefore, the ability to synthesize a diverse array of substituted anilines is of paramount importance to the pharmaceutical industry.
Rationale for Comprehensive Investigation of 3-Chloro-4-(2-methoxyethoxy)aniline
The specific substitution pattern of this compound makes it a compound of interest for several reasons. The presence of a chlorine atom at the 3-position and a methoxyethoxy group at the 4-position of the aniline ring can impart specific properties to molecules derived from it. The chloro group can introduce steric bulk and alter the electronic nature of the ring, potentially enhancing binding affinity to biological targets or improving metabolic stability. The methoxyethoxy side chain can influence solubility and provide additional points for molecular interactions. A thorough investigation of this compound is warranted to understand how these structural features can be harnessed in the design of new and improved functional molecules.
Overview of Research Areas and Methodological Approaches for this compound
Research into this compound primarily focuses on its synthesis and its utilization as an intermediate in the preparation of more complex target molecules. The primary methodological approach for its synthesis involves the reduction of the corresponding nitro-substituted precursor, 2-chloro-1-(2-methoxyethoxy)-4-nitrobenzene. This reduction is a common transformation in organic synthesis, and various reagents and conditions can be employed to achieve it efficiently and with high yield.
Commonly used methods for the reduction of aromatic nitro compounds to anilines, which are applicable to the synthesis of this compound, include catalytic hydrogenation or the use of reducing metals in acidic or neutral media. For instance, analogous syntheses of similar substituted anilines have been successfully carried out using iron powder in a mixture of ethanol (B145695) and acetic acid or zinc powder with ammonium (B1175870) chloride. chemicalbook.comnih.gov These methods are well-established and can be adapted for the specific synthesis of the title compound.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 g/mol |
| SMILES | COCCOC1=C(C=C(C=C1)N)Cl |
| InChI | InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 |
| InChIKey | XHJPYZKZJFXXDY-UHFFFAOYSA-N |
| Predicted XlogP | 2.2 |
Data sourced from PubChem. uni.lu
Interactive Data Table: Key Reagents in the Synthesis of Substituted Anilines
| Reagent | Role in Synthesis | Reference Example |
| Iron Powder | Reducing agent for nitro group | Synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene nih.gov |
| Acetic Acid | Acidic medium for reduction | Synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene nih.gov |
| Zinc Powder | Reducing agent for nitro group | Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) chemicalbook.com |
| Ammonium Chloride | Proton source in reduction | Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline chemicalbook.com |
| Catalytic Hydrogenation | Reduction of nitro group | General method for nitro to amine conversion google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJPYZKZJFXXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Chloro 4 2 Methoxyethoxy Aniline
Reactivity of the Primary Amine Functionality
The primary amine group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Acylation Reactions and Amide Formation
The primary amine of 3-chloro-4-(2-methoxyethoxy)aniline readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of functionalities and is often employed in the synthesis of biologically active molecules and functional materials.
For instance, the reaction with acetyl chloride in the presence of a suitable base would yield N-(3-chloro-4-(2-methoxyethoxy)phenyl)acetamide. The reaction conditions can be tailored to accommodate the reactivity of the specific acylating agent.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | N-(3-chloro-4-(2-methoxyethoxy)phenyl)acetamide |
Alkylation and Arylation Processes
The nitrogen atom of the primary amine can be alkylated or arylated to form secondary or tertiary amines. Direct alkylation can sometimes be challenging to control and may lead to over-alkylation. More controlled methods, such as reductive amination or transition metal-catalyzed cross-coupling reactions, are often preferred.
Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be used to arylate this compound with various aryl halides. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling. nih.gov The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The arylation of anilines can also be directed to the para-C-H position using a temporary shielding group on the amine and a palladium catalyst with a bulky ligand. nih.gov
Condensation Reactions and Schiff Base Formation
The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jetir.orgijapbc.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. mdpi.com
The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. mdpi.com These Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological and photophysical properties. jocpr.comresearchgate.netinternationaljournalcorner.com For example, the condensation of an aniline (B41778) with a salicylaldehyde (B1680747) derivative can yield a fluorescent Schiff base. researchgate.net
Table 2: Examples of Schiff Base Formation
| Carbonyl Compound | Schiff Base Product |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-3-chloro-4-(2-methoxyethoxy)aniline |
Diazotization and Subsequent Transformations
The primary aromatic amine can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This diazotization reaction is usually carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer and related reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano, hydroxyl, and hydrogen. This provides a powerful synthetic route to introduce functionalities that are not easily accessible by other means. For example, reacting the diazonium salt with copper(I) cyanide would introduce a nitrile group.
Transformations Involving the Chloro Substituent
The chloro group on the aromatic ring is generally less reactive than the primary amine. However, under specific conditions, it can participate in nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) of the chloro group on this compound is challenging due to the presence of electron-donating groups (amine and ether) which deactivate the ring towards nucleophilic attack. youtube.comlibretexts.orgopenstax.org For an S_NAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. libretexts.orgopenstax.orglibretexts.org
While direct displacement of the chlorine by common nucleophiles is difficult, certain activated nucleophiles or the use of transition metal catalysis might facilitate such transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, could potentially be employed to replace the chloro group with an amine or an aryl/vinyl group, respectively. However, the reactivity would be highly dependent on the specific catalyst system and reaction conditions. It is important to note that without significant activation, forcing conditions (high temperatures and pressures) would likely be required, which could lead to side reactions and decomposition.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The presence of a chlorine atom on the aromatic ring of this compound allows for its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Heck couplings. These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the construction of complex biaryl systems and substituted alkenes, respectively.
The Suzuki-Miyaura coupling involves the reaction of the aryl halide (in this case, the chloroaniline derivative) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized ligands and reaction conditions can facilitate their efficient coupling. For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid to furnish a substituted biphenyl (B1667301) derivative. The reaction conditions often employ a palladium(II) precatalyst like palladium acetate, a phosphine ligand such as SPhos or XPhos, and a base like potassium carbonate or cesium carbonate in a solvent system like dioxane/water or DMF/water. researchgate.net
The Heck reaction , another palladium-catalyzed process, couples the aryl halide with an alkene to form a new carbon-carbon bond at the vinylic position. This reaction is instrumental in the synthesis of styrenyl derivatives and other substituted olefins. The mechanism also involves an oxidative addition of the palladium catalyst to the aryl chloride, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity.
The following table provides a representative example of conditions that could be applied for the Suzuki-Miyaura coupling of this compound, based on general procedures for aryl chlorides.
| Parameter | Condition |
| Aryl Halide | This compound |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(OAc)2 (2-5 mol%) |
| Ligand | SPhos (4-10 mol%) |
| Base | K2CO3 or Cs2CO3 (2-3 equivalents) |
| Solvent | Dioxane/H2O or Toluene/H2O |
| Temperature | 80-120 °C |
| This table presents hypothetical yet standard conditions for a Suzuki-Miyaura reaction involving an aryl chloride. |
Reactions of the Ether Moiety
The 2-methoxyethoxy group in this compound imparts increased solubility and can influence the electronic properties of the aromatic ring. While this group is generally robust, its ether linkages can be targeted for specific chemical transformations.
The ether linkages in the methoxyethoxy side chain are generally stable under a wide range of reaction conditions, including those typically employed for cross-coupling and amination reactions. This stability allows for the functionalization of other parts of the molecule without disturbing the ether moiety.
However, under harsh acidic conditions, particularly with strong Lewis acids like boron tribromide (BBr3) or hydrobromic acid (HBr), cleavage of the ether bonds can occur. The aryl ether linkage is typically more robust than the alkyl ether linkage, suggesting that cleavage would likely first yield 3-chloro-4-hydroxyaniline and 2-methoxyethanol (B45455), followed by further cleavage of the methoxy (B1213986) group under more forcing conditions. Selective cleavage of the terminal methoxy group while preserving the aryl ether is challenging and would require carefully controlled conditions.
Derivatization of the terminal methoxy group typically requires its initial cleavage to a hydroxyl group. This can be achieved using reagents like BBr3 at low temperatures. Once the terminal alcohol is unmasked, it can be subjected to a variety of standard functionalization reactions. For example, it can be re-alkylated with different alkyl halides to introduce novel side chains, esterified with acyl chlorides or carboxylic acids, or converted to a leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.
Cyclization and Annulation Reactions Facilitated by this compound
The ortho-disposed amino and chloro groups on the aniline ring, or derivatives thereof, are strategically positioned to participate in cyclization reactions to form various heterocyclic systems.
This compound is a valuable precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov A common synthetic route to quinazolinones involves the reaction of an anthranilic acid derivative with a one-carbon synthon. In this context, the amino group of this compound can be acylated, for instance with chloroacetyl chloride, followed by cyclization to form a 2-chloromethyl-4(3H)-quinazolinone intermediate. nih.gov This intermediate can then undergo further substitution at the 2-position and at the 4-position to build a library of substituted quinazolines. nih.gov
Another approach involves the condensation of the aniline with a 2-aminobenzaldehyde (B1207257) or a related derivative. The specific substitution pattern of this compound would lead to the formation of quinazolines bearing the chloro and methoxyethoxy substituents on the benzo ring. For example, a reaction with a suitable benzoyl chloride derivative in pyridine (B92270) can lead to the formation of a substituted quinazoline (B50416). researchgate.net
The following table outlines a general synthetic sequence for the preparation of a quinazoline derivative from this compound.
| Step | Reactants | Product |
| 1. Acylation | This compound, Chloroacetyl chloride, Base (e.g., Et3N) | 2-Chloro-N-(3-chloro-4-(2-methoxyethoxy)phenyl)acetamide |
| 2. Cyclization | 2-Chloro-N-(3-chloro-4-(2-methoxyethoxy)phenyl)acetamide, PPA or POCl3 | 2-Chloromethyl-7-chloro-6-(2-methoxyethoxy)quinazoline |
| 3. Substitution | 2-Chloromethyl-7-chloro-6-(2-methoxyethoxy)quinazoline, Nucleophile (e.g., Aniline) | Substituted 4-anilinoquinazoline |
| This table illustrates a plausible synthetic route to quinazoline derivatives. |
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org To utilize this compound in an RCM reaction, it would first need to be derivatized to contain two terminal alkene moieties. For example, the aniline nitrogen could be di-allylated. The resulting diallylamine (B93489) derivative could then be subjected to an RCM catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a five-membered dihydropyrrole ring fused or appended to the aromatic core. organic-chemistry.orgnih.gov
The success of such an RCM reaction would depend on the stability of the substrate under the reaction conditions and the ability of the catalyst to tolerate the electronic nature of the substituted aniline. While no specific examples of RCM involving this compound are readily found in the literature, the principles of RCM suggest that such a transformation is feasible and would provide a route to novel heterocyclic structures. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 2 Methoxyethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of 3-Chloro-4-(2-methoxyethoxy)aniline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals the electronic environment and connectivity of each proton. The aromatic region of the spectrum displays signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position is expected to appear as a doublet, while the proton at the C5 position will likely be a doublet of doublets due to coupling with the neighboring protons. The proton at the C6 position should present as a doublet.
The aliphatic portion of the spectrum corresponds to the 2-methoxyethoxy side chain. The protons of the two methylene (B1212753) groups (-O-CH₂-CH₂-O-) will appear as distinct triplets, a result of spin-spin coupling with each other. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet, as its protons are not coupled to any other protons. The amine (-NH₂) protons can appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 6.8 - 7.0 | d | 2.0 - 3.0 |
| H-5 | 6.6 - 6.8 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 6.7 - 6.9 | d | 8.0 - 9.0 |
| -O-CH ₂-CH₂-O- | 4.0 - 4.2 | t | 4.5 - 5.5 |
| -O-CH₂-CH ₂-O- | 3.7 - 3.9 | t | 4.5 - 5.5 |
| -OCH ₃ | 3.4 - 3.6 | s | - |
| -NH ₂ | 3.5 - 4.5 | br s | - |
Note: Predicted data is based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
¹³C NMR Spectral Analysis and Carbon Skeletal Determination
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.
The carbons of the benzene ring will resonate in the downfield region (typically 110-150 ppm). The carbon bearing the chlorine atom (C3) and the carbon attached to the ether oxygen (C4) will be significantly influenced by these electronegative atoms. The carbon attached to the amino group (C1) will also have a characteristic chemical shift. The aliphatic carbons of the 2-methoxyethoxy group will appear in the upfield region of the spectrum (typically 55-75 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 140 - 145 |
| C2 | 115 - 120 |
| C3 | 120 - 125 |
| C4 | 145 - 150 |
| C5 | 115 - 120 |
| C6 | 120 - 125 |
| -O-C H₂-CH₂-O- | 68 - 72 |
| -O-CH₂-C H₂-O- | 68 - 72 |
| -OC H₃ | 58 - 62 |
Note: Predicted data is based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For instance, cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons on adjacent carbons and between the protons of the two methylene groups in the side chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton based on the already assigned proton spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of this compound (201.65 g/mol ), this peak would appear at an m/z of approximately 202.06293. uni.lu The presence of this peak provides strong evidence for the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 202.06293 |
| [M+Na]⁺ | 224.04487 |
| [M+NH₄]⁺ | 219.08947 |
| [M+K]⁺ | 240.01881 |
Source: PubChemLite. uni.lu
Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In the case of this compound, the analysis of its fragmentation pattern provides valuable insights into its molecular structure. The fragmentation process typically involves the ionization of the molecule, followed by the cleavage of specific bonds to form fragment ions.
The fragmentation of substituted anilines and related compounds often follows predictable pathways. researchgate.netlibretexts.orgresearchgate.net For this compound, a primary fragmentation would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for ethers. libretexts.org This could result in the loss of the methoxyethoxy group. Another probable fragmentation is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom in the amine group. libretexts.org
The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecule's structure. PubChem provides predicted collision cross-section values for various adducts of this compound, which can aid in its identification in complex mixtures. uni.lu
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. chegg.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C-N | Stretch | 1250-1380 |
| Ether (C-O-C) | Stretch | 1000-1300 |
| C-Cl | Stretch | 600-800 |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would reveal key vibrational signatures of the aromatic ring and the substituents.
Characteristic Raman bands would include the ring breathing modes of the substituted benzene ring. The C-Cl stretch, which can sometimes be weak in the IR spectrum, may show a strong signal in the Raman spectrum. While a specific Raman spectrum for this compound is not publicly available, data for similar molecules like 3-Chloro-2-methylaniline can offer insights into the expected spectral features. chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
Single Crystal Growth and Characterization
To determine the precise three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the definitive method. The first and often most challenging step is the growth of high-quality single crystals. For a compound like this compound, this would typically be achieved by slow evaporation of a saturated solution in a suitable solvent. The choice of solvent is critical and would be determined through screening various common organic solvents like ethanol (B145695), acetone, or ethyl acetate. The resulting crystals must be of sufficient size and quality, free from significant defects, for diffraction experiments.
Molecular Conformation and Intermolecular Interactions in the Crystalline State
The molecular conformation of this compound in the crystalline state is dictated by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces.
Molecular Conformation:
The aniline (B41778) moiety is expected to adopt a non-planar geometry, a common feature for aniline and its derivatives. The amino group (-NH₂) is typically pyramidal, with the nitrogen atom displaced from the plane of the benzene ring. The degree of this pyramidalization and the C-N bond length are influenced by the electronic nature of the substituents on the aromatic ring. The chlorine atom at the 3-position and the methoxyethoxy group at the 4-position will electronically influence the benzene ring and, consequently, the geometry of the amino group.
Intermolecular Interactions:
The crystal packing of this compound will be governed by a variety of intermolecular interactions, including:
Dipole-Dipole Interactions: The presence of polar C-Cl, C-O, and N-H bonds will lead to dipole-dipole interactions that contribute to the cohesion of the crystal lattice.
C-H···π Interactions: The aromatic ring can act as a weak hydrogen bond acceptor, potentially forming C-H···π interactions with neighboring molecules.
Halogen Bonding: While the chlorine atom is a substituent, the possibility of weak C-Cl···X interactions (where X is a nucleophilic atom) cannot be entirely ruled out, although they are generally less significant than hydrogen bonds.
Hydrogen Bonding Analysis and Supramolecular Assembly
Hydrogen bonding is expected to be the most influential directional force in the crystal packing of this compound, orchestrating the formation of a well-defined supramolecular architecture.
Hydrogen Bonding Analysis:
The primary hydrogen bond donor is the amino group (-NH₂), which possesses two acidic protons. The potential hydrogen bond acceptors within the molecule are the two ether oxygen atoms of the methoxyethoxy group and the nitrogen atom of the amino group of a neighboring molecule.
N-H···O Hydrogen Bonds: It is highly probable that the amino protons will form intermolecular hydrogen bonds with the ether oxygen atoms of adjacent molecules. The presence of two ether oxygens offers multiple potential acceptor sites, which could lead to complex hydrogen-bonding networks.
N-H···N Hydrogen Bonds: The nitrogen atom of the amino group can also act as a hydrogen bond acceptor, leading to the formation of N-H···N hydrogen bonds between neighboring molecules. This type of interaction is common in the crystal structures of anilines.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the amino group and the ether oxygen of the methoxyethoxy side chain exists. However, this would depend on the specific conformation adopted by the side chain. Analysis of related structures suggests that intermolecular hydrogen bonds are often more favorable in establishing a stable crystal lattice.
The interplay between these different hydrogen bonding possibilities will determine the final supramolecular assembly.
Supramolecular Assembly:
The directional nature of the N-H···O and N-H···N hydrogen bonds will likely lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. For instance, a common supramolecular motif in substituted anilines is the formation of hydrogen-bonded chains where molecules are linked head-to-tail. In the case of this compound, these chains could be further interconnected by hydrogen bonds involving the ether oxygens, potentially leading to the formation of more complex 2D or even three-dimensional (3D) networks. The chloro substituent, while not a primary driver of the supramolecular assembly, will influence the packing of these hydrogen-bonded motifs.
Theoretical and Computational Chemistry Studies of 3 Chloro 4 2 Methoxyethoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 3-chloro-4-(2-methoxyethoxy)aniline, these methods can elucidate the interplay of its substituent groups on the aniline (B41778) scaffold.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and geometry of molecules. scirp.org For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry.
Based on studies of chloroanilines, the chlorine atom at the 3-position is expected to have a significant impact on the geometry and electronic distribution of the benzene (B151609) ring. acs.org The C-Cl bond length would be a key parameter, and the presence of this electron-withdrawing group would influence the bond lengths and angles within the aromatic ring. Similarly, the 2-methoxyethoxy group at the 4-position, being an electron-donating group, would also affect the ring's geometry. The C-O and C-N bond lengths would be of particular interest, as they would reflect the degree of electron delocalization from the oxygen and nitrogen atoms into the aromatic system.
A hypothetical optimized geometry would likely show a planar or near-planar arrangement of the aniline ring, with the amino group hydrogens slightly out of the plane. journaleras.com The bond lengths and angles would be a balance of the electronic effects of the chloro and methoxyethoxy substituents.
Table 1: Predicted Bond Lengths and Angles for this compound based on Analogous Compounds
| Parameter | Predicted Value | Basis from Analogous Compounds |
| C-Cl Bond Length | ~1.74 Å | Typical C-Cl bond length in chloroaromatics. |
| C-N Bond Length | ~1.40 Å | Reflects partial double bond character due to lone pair delocalization. |
| C-O Bond Length (Aromatic) | ~1.37 Å | Typical for aryl ethers, indicating resonance effects. |
| C-C Bond Lengths (Aromatic) | 1.38 - 1.41 Å | Variation due to substituent effects. |
| C-N-H Bond Angle | ~113° | Typical for anilines. |
| C-O-C Bond Angle (Ether) | ~118° | Common for dialkyl ethers. |
Note: These values are estimations based on data from related chloroaniline and methoxybenzene derivatives and would require specific DFT calculations for this compound for precise determination.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. journaleras.com For this compound, the MEP map would reveal regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Based on MEP analyses of substituted anilines, the most negative potential (red/yellow regions) would be expected to be localized on the oxygen atoms of the methoxyethoxy group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. nih.govufms.br The aromatic ring itself would also exhibit negative potential, characteristic of π-systems. The chlorine atom, despite being electronegative, often shows a region of positive potential (a "sigma-hole") on its outer surface, which can lead to halogen bonding interactions. The hydrogen atoms of the amino group and the alkyl chain would exhibit positive potential (blue regions).
This distribution of electrostatic potential suggests that electrophilic attack would preferentially occur at the oxygen or nitrogen atoms, or at specific positions on the aromatic ring activated by the electron-donating amino and methoxyethoxy groups.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ucsb.edu
For this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen and oxygen atoms of the substituents, reflecting the electron-donating nature of the amino and methoxyethoxy groups. researchgate.net The LUMO, on the other hand, would likely be distributed over the aromatic ring, with significant contributions from the chloro-substituted carbon, indicating the region most susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net The combined electron-donating effect of the amino and methoxyethoxy groups and the electron-withdrawing effect of the chloro group would modulate this gap.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Characteristic | Basis from Analogous Compounds |
| HOMO | ||
| Energy | Relatively high | Due to electron-donating amino and methoxyethoxy groups. |
| Distribution | Localized on the aniline ring, N, and O atoms. | Typical for substituted anilines and aryl ethers. researchgate.net |
| LUMO | ||
| Energy | Relatively low | Influenced by the electron-withdrawing chlorine atom. |
| Distribution | Distributed over the aromatic ring, with density near the C-Cl bond. | Characteristic of chloroaromatic compounds. |
| HOMO-LUMO Gap | Moderate | A balance of donating and withdrawing substituent effects. |
Note: The exact energies and distributions would need to be determined by specific quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the 2-methoxyethoxy side chain introduces conformational complexity to the this compound molecule.
Preferred Conformations of the Methoxyethoxy Side Chain
The 2-methoxyethoxy side chain has several rotatable single bonds (C-C and C-O), leading to a number of possible conformations. Computational studies on similar flexible side chains on aromatic rings suggest that certain conformations will be energetically preferred. researchgate.net The orientation of the side chain relative to the aromatic ring and the internal arrangement of the ethoxy moiety would be of primary interest.
It is likely that conformations where the C-O-C-C and O-C-C-O dihedral angles are in a gauche or anti arrangement will be the most stable. Steric hindrance between the side chain and the chloro and amino groups on the aniline ring will play a significant role in determining the preferred conformations. Molecular mechanics or DFT calculations could be used to perform a conformational search to identify the low-energy conformers.
Rotational Barriers and Conformational Isomerism
The rotation around the single bonds in the 2-methoxyethoxy side chain is not entirely free but is hindered by rotational energy barriers. youtube.com These barriers separate the different conformational isomers. The magnitude of these barriers can be calculated using computational methods by systematically rotating a specific dihedral angle and calculating the energy at each step.
Studies on the rotational barriers of ether groups attached to aromatic rings have shown that these barriers are influenced by both steric and electronic factors. researchgate.net For this compound, the rotational barrier around the aryl-O bond would be influenced by the interaction of the ethoxy group with the adjacent chloro substituent. Similarly, rotation around the C-O and C-C bonds within the side chain will have their own characteristic energy profiles. The presence of multiple low-energy conformers separated by surmountable energy barriers would imply that at room temperature, this compound exists as a mixture of different conformations in dynamic equilibrium.
Prediction of Reactivity and Reaction Mechanisms
The reactivity of this compound is governed by the electronic interplay of its substituents on the aniline core. The aniline moiety itself presents several reactive sites: the amino group (-NH2), which is nucleophilic and basic, and the aromatic ring, which can undergo electrophilic substitution. The nature and position of the substituents—a chloro group at position 3 and a 2-methoxyethoxy group at position 4—modulate the electron density distribution and, consequently, the reactivity of these sites.
Theoretical and computational chemistry provides powerful tools to predict this reactivity. Methods like Density Functional Theory (DFT) can be employed to calculate molecular properties that give insight into the molecule's behavior in chemical reactions. These properties include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. dntb.gov.uajournaleras.com Such calculations help in identifying the most likely sites for nucleophilic and electrophilic attack and in understanding the mechanisms of potential reactions.
The substituents have opposing electronic effects. The 2-methoxyethoxy group at the para position is a strong electron-donating group (EDG) due to the resonance effect of the ether oxygen's lone pairs. This increases the electron density of the benzene ring, particularly at the ortho and para positions relative to itself, and also enhances the nucleophilicity of the amino group. Conversely, the chloro group at the meta position to the amino group is an electron-withdrawing group (EWG) through its inductive effect, which deactivates the ring. chemistrysteps.comnih.gov The combination of a powerful activating group and a deactivating group leads to a nuanced reactivity profile.
Nucleophilicity and Electrophilicity of Functional Sites
The nucleophilic and electrophilic characteristics of this compound can be predicted by analyzing its electronic structure. The primary nucleophilic site is the nitrogen atom of the amino group, owing to its lone pair of electrons. The electron-donating 2-methoxyethoxy group further enhances the electron density on the nitrogen, making it more nucleophilic than aniline itself. chemistrysteps.com The aromatic ring, enriched with electrons from the donating groups, is also nucleophilic and susceptible to electrophilic attack.
Computational studies on substituted anilines show that electron-donating groups increase the electron density of the benzene ring, making the arylamine more basic and the ring more reactive towards electrophiles. chemistrysteps.com In this compound, the strong activating effect of the para-alkoxy group dominates over the deactivating inductive effect of the meta-chloro group. This results in a highly activated aromatic system.
Molecular electrostatic potential (MEP) maps are instrumental in visualizing the electronic distribution. For a molecule like this compound, the MEP would show a region of high electron density (negative potential) around the amino group and the oxygen atoms of the methoxyethoxy group, indicating these as the primary sites for electrophilic attack. The aromatic ring, particularly the carbons ortho to the amino group (positions 5 and 6), would also exhibit significant negative potential, marking them as nucleophilic centers for electrophilic aromatic substitution. journaleras.com
Conversely, electrophilic sites in the molecule are regions of low electron density (positive potential). The hydrogen atoms of the amino group would be the most prominent electrophilic sites, capable of participating in hydrogen bonding or reacting with strong bases.
Below is an illustrative data table summarizing the predicted nucleophilic and electrophilic sites and their relative reactivity based on the analysis of substituent effects.
| Functional Site | Type | Predicted Reactivity | Rationale |
| Amino Group (-NH₂) | Nucleophilic | High | The lone pair on the nitrogen atom is readily available for donation, enhanced by the electron-donating 2-methoxyethoxy group. |
| Aromatic Ring (C5, C6) | Nucleophilic | Moderate to High | Activated by the strong electron-donating para-alkoxy group, making these positions susceptible to electrophilic aromatic substitution. |
| Oxygen Atoms | Nucleophilic | Moderate | The lone pairs on the oxygen atoms of the methoxyethoxy group contribute to the overall nucleophilicity. |
| Amino H-Atoms | Electrophilic | High | These protons are acidic and can be abstracted by a base. |
| Chloro-substituted Carbon (C3) | Electrophilic | Low | The carbon atom attached to the electron-withdrawing chlorine atom has a slight positive charge. |
Transition State Analysis for Key Reactions
Transition state analysis provides a deeper understanding of reaction mechanisms by characterizing the energy barriers of potential reaction pathways. For this compound, key reactions would include electrophilic aromatic substitution and reactions involving the amino group, such as acylation or alkylation.
Computational methods, particularly DFT, can be used to model the geometries and energies of reactants, transition states, and products. acs.org The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.
For an electrophilic aromatic substitution reaction, such as bromination, the attack of the electrophile (Br+) on the aromatic ring would proceed through a high-energy intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial. The electron-donating 2-methoxyethoxy group at the para position and the amino group at position 1 will effectively stabilize the positive charge in the arenium ion, especially when the attack is at the ortho or para positions relative to these groups. The chloro group, being deactivating, would destabilize the arenium ion. chemistrysteps.com
Considering the directing effects of the substituents, electrophilic attack is most likely to occur at position 5, which is ortho to the strongly activating 2-methoxyethoxy group and meta to the deactivating chloro group. Attack at position 2, ortho to the amino group and meta to the methoxyethoxy group, is also possible but may be sterically hindered.
A hypothetical transition state analysis for the bromination at position 5 would involve calculating the energy profile for the reaction. This would include the initial state (aniline derivative and Br₂), the transition state for the formation of the sigma complex, the sigma complex intermediate, the transition state for the departure of a proton, and the final product (brominated aniline derivative and HBr).
The table below provides a hypothetical set of calculated energy values for the rate-determining step (formation of the sigma complex) in the bromination of this compound at different positions. These values are illustrative and based on general principles of substituent effects on electrophilic aromatic substitution.
| Position of Attack | Relative Activation Energy (kcal/mol) | Stability of Transition State | Rationale |
| C5 | Lowest | Highest | The positive charge in the transition state is effectively stabilized by the para-alkoxy and ortho-amino groups through resonance. |
| C2 | Low | High | The positive charge is stabilized by the ortho-amino group and meta-alkoxy group. |
| C6 | High | Low | The positive charge is adjacent to the electron-withdrawing chloro group, leading to destabilization. |
This analysis predicts that the reaction would proceed preferentially at the C5 position due to the lower activation energy barrier, a direct consequence of the electronic stabilization provided by the substituents. Similar computational analyses can be applied to other reactions, such as N-alkylation or acylation, to predict their feasibility and mechanisms. For instance, in an N-acylation reaction, the transition state would involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. The high nucleophilicity of the amino group in this compound suggests that this reaction would have a relatively low activation barrier.
Role of 3 Chloro 4 2 Methoxyethoxy Aniline As a Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Intermediates
3-Chloro-4-(2-methoxyethoxy)aniline serves as a crucial starting material in the multi-step synthesis of various advanced organic intermediates. The reactivity of its primary amine group, coupled with the electronic effects of the chloro and methoxyethoxy substituents, allows for its incorporation into a wide array of molecular frameworks.
A significant application of this aniline (B41778) derivative is in the synthesis of sophisticated quinazoline-based intermediates. These intermediates are pivotal in the development of targeted cancer therapies, specifically tyrosine kinase inhibitors. For instance, in the synthesis of the potent epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, a structurally analogous compound to this compound is reacted with a substituted quinazoline (B50416). The synthesis involves the nucleophilic substitution reaction between an aniline derivative and a 4-chloroquinazoline (B184009), demonstrating the fundamental role of the aniline moiety in forming the core structure of the final drug molecule. frontiersin.orgnih.gov
The synthesis of another prominent kinase inhibitor, Lapatinib (B449), also highlights the importance of chloro-alkoxy-aniline derivatives. In a documented synthetic route, a key step involves the condensation of a 4-chloro-6-iodoquinazoline (B131391) with 3-chloro-4-(3-fluorobenzyloxy)aniline, a close analog of this compound. google.com This reaction underscores the utility of this class of anilines in constructing the complex bi-aryl ether linkage and the quinazoline core essential for the drug's activity.
The following table summarizes the role of aniline derivatives in the synthesis of key intermediates for these important anticancer drugs:
| Target Molecule | Aniline Derivative/Analog | Key Intermediate Formed | Reference |
| Erlotinib | 3-Ethynylaniline (structurally related) | 6,7-bis(2-methoxyethoxy)quinazolin-4-ylamine | frontiersin.orgnih.gov |
| Lapatinib | 3-Chloro-4-(3-fluorobenzyloxy)aniline | N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine | google.com |
| Gefitinib | 3-Chloro-4-fluoroaniline | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine | nih.gov |
Scaffold for Heterocyclic Compound Synthesis (e.g., Nitrogen-Containing Systems)
The inherent structure of this compound makes it an ideal scaffold for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The aniline nitrogen provides a nucleophilic center, while the aromatic ring can participate in cyclization reactions, leading to the formation of diverse heterocyclic systems.
The most prominent examples are found in the synthesis of quinazolines, a class of fused heterocyclic compounds with a broad spectrum of biological activities. google.commdpi.com As mentioned previously, the reaction of this compound or its analogs with a suitably substituted 4-chloroquinazoline is a cornerstone in the synthesis of several kinase inhibitors. frontiersin.orggoogle.com The quinazoline ring system is a privileged scaffold in medicinal chemistry, and the ability to functionalize it with specific aniline derivatives like this compound allows for the fine-tuning of pharmacological properties.
The synthesis of novel lapatinib derivatives further illustrates this principle. Researchers have utilized 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), another analog, to create new compounds with potential EGFR/HER2 dual inhibitory activity. mdpi.com This highlights how modifications to the alkoxy side chain of the core aniline structure can be used to explore structure-activity relationships and develop new therapeutic agents.
The general reaction scheme for the synthesis of a quinazoline core using an aniline derivative is depicted below:
Enabling Agent for Complex Molecular Architectures
The strategic placement of functional groups in this compound makes it an effective enabling agent for the construction of complex molecular architectures. The term "complex molecular architecture" in this context refers to large, multi-functional molecules, often with multiple stereocenters and intricate ring systems, which are characteristic of modern pharmaceuticals.
The synthesis of drugs like Erlotinib and Lapatinib are prime examples of building such complex architectures. google.comresearchgate.net These molecules are not simple planar structures; they possess specific three-dimensional conformations that are crucial for their interaction with biological targets. The this compound moiety, or its analogs, provides a critical anchor point and directional influence during the synthesis, guiding the assembly of the final complex structure.
The methoxyethoxy side chain, in particular, can influence the solubility and pharmacokinetic properties of the final molecule, which are critical considerations in drug design. Furthermore, the chloro-substituent can modulate the electronic properties of the aromatic ring and provide a potential site for further chemical modification.
The role of aniline derivatives in building these complex structures can be seen in the multi-step synthesis of these drugs, where each reaction adds a new layer of complexity, ultimately leading to the final intricate molecular entity. The aniline fragment is often introduced in a key coupling step that joins two large, pre-functionalized molecular fragments.
Future Research Directions for 3 Chloro 4 2 Methoxyethoxy Aniline
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of substituted anilines is a cornerstone of organic chemistry, and the development of more efficient and sustainable methods is an ongoing pursuit. Future research on 3-Chloro-4-(2-methoxyethoxy)aniline should focus on novel synthetic strategies that offer improvements in yield, selectivity, and environmental impact over existing routes.
One promising avenue is the investigation of advanced catalytic systems. While traditional methods for aniline (B41778) synthesis often rely on the reduction of nitroarenes, research into alternative pathways using different starting materials and catalysts is crucial. For instance, the direct amination of aryl chlorides or phenols presents a more atom-economical approach. organic-chemistry.org Future studies could explore the use of copper or palladium-based catalysts with specifically designed ligands to facilitate the direct amination of a precursor like 1-chloro-2-(2-methoxyethoxy)-4-halobenzene. organic-chemistry.org The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like alumina, could also offer advantages in terms of catalyst recovery and reusability, which is a key aspect of green chemistry. acs.org
Furthermore, chemoenzymatic synthesis represents a frontier in the production of anilines. The use of enzymes, such as nitroreductases, can offer high selectivity under mild reaction conditions, avoiding the need for harsh reagents and high temperatures. acs.orgnih.gov Research could focus on identifying or engineering a nitroreductase capable of efficiently converting a suitable nitro-precursor to this compound.
A comparative study of potential new catalytic systems could be summarized as follows:
| Catalyst System | Precursor Molecule | Potential Advantages | Research Focus |
| Copper(I) Iodide with Oxalic Diamide Ligands | 1-chloro-2-(2-methoxyethoxy)-4-iodobenzene | High yield, functional group tolerance | Ligand optimization, reaction condition screening |
| Palladium on Alumina (Pd/Al2O3) | 1-chloro-2-(2-methoxyethoxy)-4-nitrobenzene | Catalyst recyclability, process intensification | Catalyst morphology, reaction kinetics |
| Immobilized Nitroreductase | 1-chloro-2-(2-methoxyethoxy)-4-nitrobenzene | High selectivity, mild conditions, green chemistry | Enzyme screening and engineering, process optimization |
Investigation of Undiscovered Reactivity Patterns
The interplay of the chloro, amino, and methoxyethoxy substituents on the aniline ring of this compound suggests a rich and potentially unexplored reactivity. Future research should aim to elucidate new reaction pathways and transformations involving this compound.
One area of interest is the exploration of its participation in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient. Investigating the use of this compound in reactions like the A³ coupling (aldehyde-alkyne-amine) could lead to the synthesis of novel, highly functionalized quinoline (B57606) derivatives. chemrevlett.com
Another avenue for research is the further functionalization of the aromatic ring through C-H activation. This modern synthetic strategy allows for the direct introduction of new substituents onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. researchgate.net Studies could focus on developing catalytic systems that selectively activate specific C-H bonds on the this compound ring, enabling the synthesis of a diverse library of derivatives with unique properties.
The potential for oxidative polymerization of this compound, either as a homopolymer or as a copolymer with other anilines, also warrants investigation. The resulting polymers could exhibit interesting electronic and optical properties due to the specific substitution pattern of the monomer. conicet.gov.ar
Advanced Material Science Applications (excluding biological efficacy)
The unique combination of a halogen, an ether linkage, and an aromatic amine in this compound makes it a promising building block for advanced materials. Future research should explore its incorporation into various material architectures to harness its potential properties.
In the field of polymer science, this aniline derivative could serve as a monomer for the synthesis of novel polyanilines. The presence of the methoxyethoxy side chain could enhance the solubility and processability of the resulting polymer, a common challenge with unsubstituted polyaniline. conicet.gov.ar Furthermore, the chlorine substituent is expected to influence the electronic properties, such as conductivity and electrochromic behavior, of the polymer. sjpas.com Copolymers with other functionalized anilines could also be synthesized to fine-tune the material's properties for specific applications, such as in sensors or electrochromic devices. conicet.gov.ar
Another potential application lies in the development of novel ionic liquids. Protic ionic liquids can be synthesized from aniline derivatives, and these materials can act as solvents, electrolytes, and even monomers for electropolymerization. rsc.orgnih.gov The synthesis and characterization of a protic ionic liquid derived from this compound could open up new possibilities in the field of "green" chemistry and energy storage. nih.gov
The following table outlines potential material science applications and the key properties to be investigated:
| Application Area | Material Type | Key Properties for Investigation |
| Conductive Polymers | Homopolymer or Copolymer of this compound | Electrical conductivity, solubility, electrochromic properties, thermal stability |
| Electrochromic Devices | Thin films of the synthesized polymer | Optical contrast, switching speed, durability |
| Protic Ionic Liquids | Anilinium salt of this compound | Ionic conductivity, thermal stability, electrochemical window, suitability for electropolymerization |
Development of High-Throughput Synthetic and Analytical Methodologies
To accelerate the discovery of new applications and the optimization of synthetic routes for this compound and its derivatives, the development of high-throughput methods is essential.
High-throughput experimentation (HTE) platforms can be employed to rapidly screen a large number of catalysts, ligands, and reaction conditions for the synthesis of this aniline. acs.org This approach, combined with data science and machine learning, can help to quickly identify optimal synthetic protocols and uncover structure-activity relationships. acs.org For instance, a robotic synthesis platform could be used to perform numerous parallel reactions to explore the parameter space for a novel catalytic amination to produce this compound. rsc.org
In parallel, the development of high-throughput analytical techniques is crucial for the rapid characterization of the products from these screening experiments. Techniques such as on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) can be automated to allow for the rapid and sensitive determination of the target aniline and any byproducts in a large number of samples. thermofisher.com This would significantly accelerate the optimization process for new synthetic methods.
The integration of high-throughput synthesis and analysis would create a powerful workflow for the future exploration of this compound chemistry, enabling the rapid generation and evaluation of new derivatives and materials.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-(2-methoxyethoxy)aniline, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling. For NAS:
- Step 1: React 3-chloro-4-nitroanisole with 2-methoxyethanol under alkaline conditions (K₂CO₃/DMF, 80–100°C) to introduce the methoxyethoxy group .
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl .
Optimization Parameters: - Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency, while ethanol/water mixtures improve reduction yields .
- Catalyst Screening: Pd-C (10% w/w) achieves >90% nitro reduction, but Raney Ni may reduce side reactions in halogenated intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Q. What strategies mitigate solubility challenges in biological assays involving this compound?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤5% v/v) for initial stock solutions, diluted with PBS (pH 7.4) to avoid precipitation .
- Structural Analogues: Replace the methoxyethoxy group with PEGylated chains to enhance aqueous solubility while retaining bioactivity .
Advanced Research Questions
Q. How do electronic effects of the methoxyethoxy and chloro substituents influence electrophilic aromatic substitution (EAS) reactivity?
Methodological Answer:
Q. What contradictory findings exist regarding the compound’s enzyme inhibition mechanisms, and how can they be resolved?
Contradictions in Literature:
- Study A: Reports IC₅₀ = 1.2 µM for tyrosine kinase inhibition via competitive binding (Kᵢ = 0.8 µM) .
- Study B: Suggests non-competitive inhibition (IC₅₀ = 5.7 µM) due to allosteric modulation .
Resolution Strategies: - Kinetic Assays: Perform Lineweaver-Burk plots with purified enzyme to distinguish competitive vs. non-competitive modes .
- Molecular Docking: Compare binding poses in crystal structures (PDB: 3QZZ) to identify key residue interactions .
Q. How can researchers design derivatives to enhance metabolic stability without compromising target affinity?
Methodological Answer:
-
Metabolic Hotspots: The methoxyethoxy group undergoes CYP3A4-mediated O-demethylation. Stabilization strategies:
-
SAR Table:
Derivative Modification Metabolic Half-life (h) IC₅₀ (µM) Parent None 1.2 1.2 CF₃-OEt Trifluoromethyl 4.8 1.5 F-Benzyl Fluorination 3.6 1.8 Data from .
Data Contradiction Analysis
Q. Why do solubility predictions (LogP) conflict with experimental results for this compound?
- Computational Models: Classic LogP calculators (e.g., XLogP3) underestimate the hydrophilic contribution of the methoxyethoxy group (predicted LogP = 2.1 vs. experimental LogP = 1.4) .
- Resolution: Use consensus models (e.g., ALogPS) incorporating solvent-accessible surface area (SASA) for polar groups .
Key Research Gaps
- Toxicokinetics: Limited data on hepatic clearance and metabolite identification in preclinical models.
- Polypharmacology: Unmapped off-target interactions with GPCRs or ion channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
